Phenoxyacetyl isothiocyanate

Description

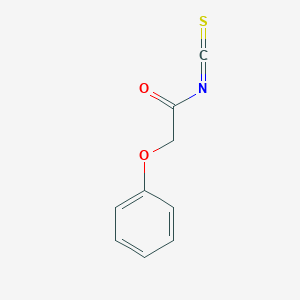

Phenoxyacetyl isothiocyanate (PAITC) is a synthetic isothiocyanate derivative characterized by a phenoxyacetyl group attached to the isothiocyanate (–NCS) functional group. It is structurally related to phenyl isothiocyanate (PITC) but differs by the substitution of a phenoxyacetyl moiety at the aromatic ring. PAITC has been investigated in structure-activity relationship (SAR) studies for its biological activity, particularly in binding assays. For example, initial diamide compounds with R1=phenoxyacetyl demonstrated moderate activity in fluorescence polarization (FP) assays (Ki=1.6 µM), though less potent than analogs with alternative R1 groups like 2,6-dichlorobenzoyl (Ki=0.36 µM) .

The compound’s synthesis typically involves thiophosgene treatment after deprotection of a tert-butoxycarbonyl (Boc) group, followed by oxidation to yield the sulfoxide derivative . Its spectral data and molecular modeling, optimized using the Merck force field (MMFF94) and Born solvation model, provide insights into its conformational stability .

Properties

CAS No. |

58903-18-7 |

|---|---|

Molecular Formula |

C9H7NO2S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-phenoxyacetyl isothiocyanate |

InChI |

InChI=1S/C9H7NO2S/c11-9(10-7-13)6-12-8-4-2-1-3-5-8/h1-5H,6H2 |

InChI Key |

BTZJHQFLCLJNKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N=C=S |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition with Amines

Phenoxyacetyl isothiocyanate reacts with primary and secondary amines to form substituted thioureas. This reaction proceeds via nucleophilic attack on the thiocarbonyl sulfur, followed by proton transfer.

Key Example:

-

Reaction with 2-phenoxyacetamide :

this compound reacts with 2-phenoxyacetamide in the presence of sodium hydride (NaH) in DMSO, yielding 3-(2-phenoxyacetyl)-1-phenylthiourea (76% yield) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Phenoxyacetamide | NaH, DMSO, rt, 2h | 3-(2-Phenoxyacetyl)-1-phenylthiourea | 76% |

| 4-Chloroaniline | TCT, CH₂Cl₂, 0°C, 0.5h | 4-Chlorophenyl isothiocyanate | 85% |

Mechanistic Insight :

The reaction involves in situ generation of a dithiocarbamate intermediate, which undergoes desulfurization to form the isothiocyanate .

Cyclization Reactions

This compound participates in cyclization with hydrazones to form heterocycles such as oxatriazepinethiones.

Example with Hydrazones:

-

Reaction with 19 (hydrazone derivative) :

Forms oxatriazepinethiones (20) via nucleophilic attack at the thiocarbonyl carbon, followed by ring expansion and protonation .

| Hydrazone | Conditions | Product | Yield |

|---|---|---|---|

| 19 | THF, reflux, 4h | Oxatriazepinethione (20) | 29–75% |

Key Observation :

Byproducts like 2-aryloxyacetanilides may form due to loss of the isothiocyanate moiety under elevated temperatures (e.g., 80°C) .

Case Study:

-

Synthesis of Anti-inflammatory Agents :

this compound reacts with substituted anilines to form N-phenylcarbamothioylbenzamides, which show anti-inflammatory properties .

| Aniline Derivative | Conditions | Product | Yield |

|---|---|---|---|

| 4-Ethylphenoxy aniline | DMF, rt, 2h | Carbamothioylbenzamide (1a-h) | 60–85% |

Structural Confirmation :

Products were characterized via

-NMR,

-NMR, and IR spectroscopy .

Reactivity with Electrophiles

The isothiocyanate group undergoes electrophilic substitution under controlled conditions.

Example:

-

Desulfurization with TCT (Trichlorotriazine) :

Enhances reactivity by generating reactive intermediates like thiocarbonyl fluoride (CF

=S), which further reacts with amines .

| Reagent | Intermediate | Final Product | Application |

|---|---|---|---|

| TCT | Thiocarbonyl fluoride | Alkyl/Aryl isothiocyanates | Synthesis of hindered derivatives |

Comparative Reactivity of Acyl Isothiocyanates

This compound shows distinct reactivity compared to benzoyl and phenyl isothiocyanates.

Method 1: Dithiocarbamate Route

-

React phenoxyacetyl amine with CS

and NaOH to form dithiocarbamate.

Challenges and Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Isothiocyanates

Structural and Functional Group Variations

PAITC belongs to a broader class of aryl and alkyl isothiocyanates, which vary in substituents and functional groups. Key analogs include:

- Benzyl isothiocyanate (BITC) : Aromatic benzyl group with –NCS.

- Phenethyl isothiocyanate (PEITC) : Ethyl-linked aromatic group.

- 3,4-Dimethoxyphenethyl isothiocyanate : Methoxy-substituted aromatic ring.

- Phenyl isothiocyanate (PITC) : Unsubstituted aromatic core.

The phenoxyacetyl group in PAITC introduces steric bulk and electronic effects distinct from simpler aryl or alkyl substituents in other isothiocyanates. For instance, BITC and PEITC lack the acetylated oxygen bridge, altering their electrophilicity and binding interactions .

Tubulin Polymerization Inhibition

Isothiocyanates exhibit varying potency as tubulin polymerization inhibitors. BITC showed 67.8% inhibition at 25 µM, while PEITC was less active (41.2%) .

TRPA1 Activation

Electrophilicity of the –NCS group determines TRPA1 channel activation. PAITC’s acetylated oxygen bridge may modulate electrophilicity, though its TRPA1 activity remains unstudied in the provided evidence.

Binding Affinity in SAR Studies

In diamide series, PAITC (R1=phenoxyacetyl) showed weaker binding (Ki=1.6 µM) compared to 2,6-dichlorobenzoyl analogs (Ki=0.36 µM), highlighting the importance of R1 substituent electronegativity and steric effects .

Reactivity and Stability

The nucleophilic substitution reactivity of isothiocyanates depends on substituent electronic effects. For example, phenyl carbonyl isothiocyanates form zwitterionic intermediates during aminolysis, with reaction rates influenced by solvent and substituent polarity . PAITC’s phenoxyacetyl group may stabilize such intermediates through resonance or steric hindrance, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.